2,4-Dichloro-3-hydroxybenzamide
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Overview
Description
2,4-Dichloro-3-hydroxybenzamide is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-hydroxybenzamide typically involves the chlorination of 3-hydroxybenzamide. One common method includes the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the hydroxyl group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
2,4-Dichloro-3-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For instance, its derivatives may act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells .
Comparison with Similar Compounds
- 3,5-Dichloro-4-hydroxybenzamide
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 3,5-Dibromo-4-hydroxybenzamide
Comparison: 2,4-Dichloro-3-hydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorophenoxyacetic acid, it has a different mode of action and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H5Cl2NO2 |
---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
2,4-dichloro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)5(9)6(4)11/h1-2,11H,(H2,10,12) |
InChI Key |
TZUFUQNWXVPPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)N)Cl)O)Cl |
Origin of Product |
United States |
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